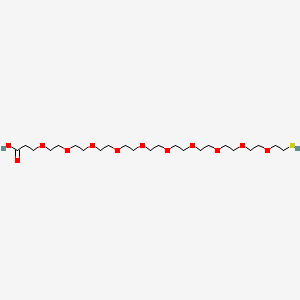
Dbco-NH-(CH2)4cooh
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound Dbco-NH-(CH2)4cooh is an alkyl chain-based PROTAC linker. It is a click chemistry reagent containing a dibenzocyclooctyne (DBCO) group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . This compound is widely used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dbco-NH-(CH2)4cooh typically involves the following steps:
Formation of the DBCO group: The dibenzocyclooctyne (DBCO) group is synthesized through a series of organic reactions, including cyclization and functional group modifications.
Attachment of the alkyl chain: The alkyl chain (-(CH2)4-) is introduced through nucleophilic substitution reactions.
Introduction of the carboxyl group: The carboxyl group (COOH) is added via oxidation reactions or through the use of carboxylating agents
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO group in Dbco-NH-(CH2)4cooh reacts with azide-containing molecules to form stable triazole rings
Amidation Reactions: The carboxyl group (COOH) can react with amine-containing compounds to form amide bonds.
Common Reagents and Conditions:
SPAAC Reactions: Typically performed in aqueous or organic solvents at room temperature without the need for copper catalysts
Amidation Reactions: Often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) under mild conditions.
Major Products:
Triazole Rings: Formed from SPAAC reactions
Amides: Formed from amidation reactions.
Aplicaciones Científicas De Investigación
Dbco-NH-(CH2)4cooh has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems
Medicine: Utilized in the development of targeted therapies for diseases such as cancer by selectively degrading disease-causing proteins
Industry: Applied in the production of advanced materials and nanotechnology
Mecanismo De Acción
The mechanism of action of Dbco-NH-(CH2)4cooh involves its role as a PROTAC linker:
Target Protein Binding: The DBCO group binds to the target protein through SPAAC reactions with azide-containing molecules
E3 Ubiquitin Ligase Recruitment: The other end of the PROTAC molecule binds to an E3 ubiquitin ligase, bringing the target protein in close proximity to the ligase
Ubiquitination and Degradation: The target protein is ubiquitinated and subsequently degraded by the proteasome
Comparación Con Compuestos Similares
Dbco-NH-(CH2)3cooh: Similar structure but with a shorter alkyl chain.
Dbco-NH-(CH2)5cooh: Similar structure but with a longer alkyl chain.
Dbco-NH-(CH2)4-NH2: Similar structure but with an amine group instead of a carboxyl group
Uniqueness: Dbco-NH-(CH2)4cooh is unique due to its optimal alkyl chain length, which provides a balance between flexibility and stability in PROTAC synthesis. The presence of the carboxyl group allows for versatile conjugation with various biomolecules .
Propiedades
IUPAC Name |
6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c27-22(11-5-6-12-24(29)30)25-16-15-23(28)26-17-20-9-2-1-7-18(20)13-14-19-8-3-4-10-21(19)26/h1-4,7-10H,5-6,11-12,15-17H2,(H,25,27)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJBJOBCKOQKTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-[2-[2-[2-[2-[3-[(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propylamino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)benzamide](/img/structure/B8103614.png)











